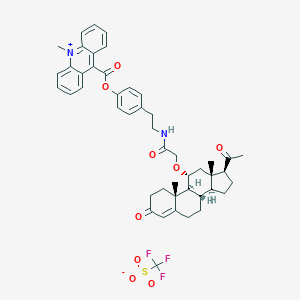

11-Progesterone acridinium estertrifluoromethanesulfonate

Beschreibung

Saponaretin is a flavone glucoside, specifically the apigenin-6-C-glucoside . Unlike the prefix “iso” in its name, which usually denotes an isoflavonoid, here it refers to the position of the glucoside on the flavone relative to vitexin . Natural sources of saponaretin include the passion flower, cannabis, oats, and the açaí palm.

Eigenschaften

CAS-Nummer |

113578-24-8 |

|---|---|

Molekularformel |

C47H51F3N2O9S |

Molekulargewicht |

877 g/mol |

IUPAC-Name |

[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |

InChI |

InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1 |

InChI-Schlüssel |

FEZBZGDUFCMDHY-KMFDWQNXSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Kanonische SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Synonyme |

11-PAMTA 11-progesterone acridinium estertrifluoromethanesulfonate 11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

- Saponaretin kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Reaktionen mit Flavonoidvorläufern.

- Ein üblicher Ansatz beinhaltet die Glykosylierung von Apigenin unter Verwendung von Glucose als Glykosyldonor.

- Die spezifischen Syntheserouten können variieren, zielen aber im Allgemeinen darauf ab, die Glucose-Einheit an das Apigenin-Gerüst zu binden.

- Obwohl Saponaretin nicht industriell in großem Maßstab hergestellt wird, bleibt seine Isolierung aus natürlichen Quellen die primäre Methode.

- Die Extraktion aus Saponaretin-reichen Pflanzen, wie z. B. Saponaria officinalis, liefert die Verbindung für Forschungszwecke.

Analyse Chemischer Reaktionen

- Saponaretin kann verschiedene chemische Reaktionen durchlaufen, die typisch für Flavone sind.

- Zu diesen Reaktionen gehören Oxidations-, Reduktions- und Substitutionsvorgänge.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder katalytische Hydrierung (unter Verwendung von H₂ und einem Metallkatalysator) werden eingesetzt.

Substitution: Verschiedene Reagenzien können funktionelle Gruppen (z. B. Halogene) an den Flavonring einführen.

- Oxidation kann zu hydroxylierten Derivaten führen.

- Reduktion kann zu Dihydroflavonen führen.

- Substitutionsreaktionen führen zu modifizierten Saponaretin-Derivaten.

Wissenschaftliche Forschungsanwendungen

Saponaretin hat vielfältige Anwendungen:

Chemie: Als Modellverbindung für die Untersuchung der Reaktivität von Flavonoiden verwendet.

Biologie: Auf seine antioxidativen Eigenschaften und potenziellen gesundheitlichen Vorteile untersucht.

Medizin: Auf seine hepatoprotektiven Wirkungen untersucht.

Industrie: Begrenzte Anwendungen aufgrund seines natürlichen Vorkommens und des Mangels an großtechnischer Produktion.

5. Wirkmechanismus

- Der genaue Wirkmechanismus von Saponaretin ist noch nicht vollständig geklärt.

- Er beinhaltet wahrscheinlich Wechselwirkungen mit zellulären Signalwegen, möglicherweise durch Modulation von Enzymen oder Rezeptoren.

Wirkmechanismus

- Saponaretin’s precise mechanism of action is not fully elucidated.

- It likely involves interactions with cellular pathways, possibly through modulation of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

- Saponaretin weist Ähnlichkeiten mit anderen Flavonglykosiden auf, wie z. B. Vitexin und Isoorientin .

- Seine Besonderheit liegt in der spezifischen Position der Glucose-Einheit am Flavon-Rückgrat.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.